Lipophilicity Advantage Over 3-Aminoacetanilide
The target compound exhibits a LogP of 2.89, compared to 0.136 for the simpler analog 3-aminoacetanilide [1][2]. This difference of approximately 2.75 log units indicates a roughly 560-fold higher partition into octanol, reflecting significantly greater hydrophobicity conferred by the 3-phenylpropyl side chain.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.89 |
| Comparator Or Baseline | 3-Aminoacetanilide (CAS 102-28-3): LogP = 0.136 |
| Quantified Difference | ΔLogP = 2.754 (approx. 560-fold higher octanol partition) |
| Conditions | Computed LogP values reported by SIELC Technologies; obtained via proprietary algorithm. |
Why This Matters
A higher LogP directly impacts extraction efficiency, reversed-phase HPLC retention, and membrane permeability predictions in pharmaceutical lead optimisation; procurement decisions for intermediates destined for lipophilic environments must account for this 560-fold difference.
- [1] SIELC Technologies. 3-Aminoacetanilide (CAS 102-28-3) – HPLC Separation Application Note. Published 2018-02-16. URL: https://sielc.com/3-aminoacetanilide (accessed 2026-05-07). View Source
- [2] SIELC Technologies. N-(3-((3-Phenylpropyl)amino)phenyl)acetamide – HPLC Separation Application Note. Published 2018-05-17. URL: https://sielc.com/n-3-3-phenylpropylaminophenylacetamide (accessed 2026-05-07). View Source
